Olefin Strain Energy: Bicyclo[3.3.2]dec-1-ene Exhibits Only ~5 kcal/mol vs >50 kcal/mol for Smaller Bridgehead Alkenes
Bicyclo[3.3.2]dec-1-ene (S = 8) demonstrates a minimal olefin strain energy of approximately 5 kcal/mol, enabling its isolation and characterization as a stable bridgehead alkene [1]. In contrast, prototypical [2.2.1] bicyclic bridgehead alkenes possess strain energies exceeding 50 kcal/mol, rendering them transient or non-isolable under standard conditions [1]. This quantitative strain difference directly translates to practical shelf stability and handling safety, a critical factor for laboratory procurement.
| Evidence Dimension | Olefin Strain Energy |
|---|---|
| Target Compound Data | ~5 kcal/mol |
| Comparator Or Baseline | Bicyclo[2.2.1] bridgehead alkene (>50 kcal/mol) |
| Quantified Difference | ≥10-fold reduction in strain energy |
| Conditions | Computational and empirical assessment of bridgehead double bond stability |
Why This Matters
The ~10-fold lower strain energy ensures that Bicyclo[3.3.2]dec-1-ene can be stored, handled, and reacted as a standard laboratory reagent, whereas smaller bridgehead alkenes require specialized, often cryogenic, conditions.
- [1] Bredt's Rule Overview. Grokipedia. Accessed 2026. View Source
